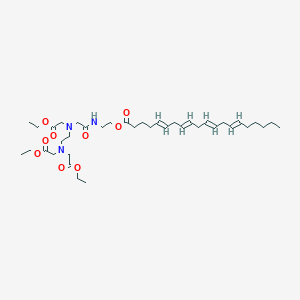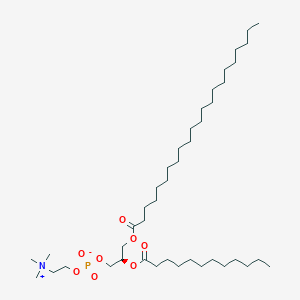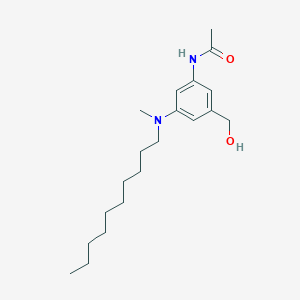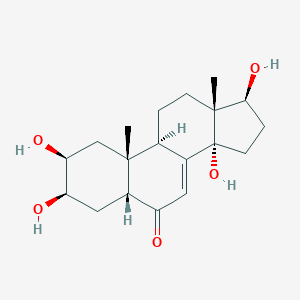
6-Hydroxynicotinaldehyde
描述
6-Hydroxynicotinaldehyde is an organic compound with the molecular formula C6H5NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the sixth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: 6-Hydroxynicotinaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of nicotinaldehyde. This process typically requires the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of nicotinaldehyde followed by selective hydroxylation. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve high yields and purity .
化学反应分析
Types of Reactions: 6-Hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: 6-Hydroxynicotinic acid.
Reduction: 6-Hydroxynicotinalcohol.
Substitution: Various substituted pyridine derivatives.
科学研究应用
6-Hydroxynicotinaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
作用机制
The mechanism of action of 6-Hydroxynicotinaldehyde involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The hydroxyl and aldehyde groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
相似化合物的比较
6-Hydroxynicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Nicotinaldehyde: Lacks the hydroxyl group at the sixth position.
6-Hydroxypyridine: Similar hydroxylation but without the aldehyde group.
Uniqueness: 6-Hydroxynicotinaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
属性
IUPAC Name |
6-oxo-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)7-3-5/h1-4H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMAFTGGYPBHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446303 | |
| Record name | 6-Hydroxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106984-91-2 | |
| Record name | 6-Oxo-1,6-dihydropyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106984-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: How does 6-hydroxynicotinaldehyde interact with the enzyme NicC, and what are the downstream effects of this interaction?
A1: 6-HNAH acts as a competitive inhibitor of NicC, specifically targeting the enzyme's active site where the natural substrate, 6-hydroxynicotinate (6-HNA), would bind. [, ] This competition arises because both molecules share structural similarities, allowing 6-HNAH to occupy the active site and hinder 6-HNA binding and subsequent catalysis. [, ] While 6-HNAH exhibits tight binding to NicC with a KD of 36 ± 2 μM, its inhibitory effect is weak, with a Ki of 8.5 ± 2.4 mM. [] Interestingly, 6-HNAH binding uncouples the formation of hydroperoxyflavin (FADHOOH), a crucial intermediate in NicC's catalytic cycle, leading to the generation of hydrogen peroxide. [] This uncoupling effect distinguishes 6-HNAH from 6-HNA, which does not induce hydrogen peroxide production upon binding to NicC. []
Q2: What insights do kinetic isotope effects provide about the mechanism of NicC and the role of 6-HNAH?
A2: Kinetic isotope effect studies using 6-HNA labeled with 13C at the C-3 position revealed an inverse isotope effect (0.9986 ± 0.0002). [] This finding indicates a change in hybridization at the C-3 position from sp2 to sp3 before decarboxylation, a crucial step in the catalytic mechanism of NicC. [] Although the research primarily focuses on 6-HNA, this mechanistic insight, combined with the observation that 6-HNAH uncouples FADHOOH formation, suggests that 6-HNAH might interfere with the enzyme's catalytic cycle before or during the decarboxylation step. Further research is needed to elucidate the precise mechanistic details of this interaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)






![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)




